molecular formula C13H12F5N3O4 B605825 Azido-PEG2-PFP ester CAS No. 1393330-37-4

Azido-PEG2-PFP ester

Cat. No. B605825
M. Wt: 369.25
InChI Key: FEXHEMGARNABFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG2-PFP ester is a mixture of azide-functionalized polyethylene glycol (PEG) derivatives interleaved with pentafluorophenyl (PFP) ester moieties . This compound is widely used as a coupling agent in the field of bioconjugation chemistry and shows unparalleled potential in efficient biomolecule modification .


Molecular Structure Analysis

The molecular formula of Azido-PEG2-PFP ester is C13H12F5N3O4 . It has a molecular weight of 369.24 . The structure contains an azide group and a PFP ester group linked through a linear PEG chain .


Chemical Reactions Analysis

The azide group in Azido-PEG2-PFP ester enables Click Chemistry . The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Physical And Chemical Properties Analysis

Azido-PEG2-PFP ester is a solid powder . It is soluble in DMF and DCM . The hydrophilic PEG spacer adds to the water solubility of this reagent .

Scientific Research Applications

Dynamic Cell Adhesion and Migration

Azido-[polylysine-g-PEG] (azido-PEG) plays a crucial role in dynamic cell adhesion. It is used to create substrates for spatially controlled dynamic cell adhesion, demonstrated through tissue motility assays, patterned coculturing, and triggered cell shape change. This approach is highly accessible and allows for diverse applications in cellular biology and tissue engineering (van Dongen et al., 2013).

Vibrational Signaling in Molecular Electronics

Azido-PEG-succinimide esters are crucial in studying vibrational signaling along polyethylene glycol (PEG) chains. This research is significant for developing new efficient signal transduction strategies in molecular electronics and biochemistry. It extends the distances accessible in RA 2DIR structural measurements, offering insights into energy transport mechanisms (Lin & Rubtsov, 2012).

Functional Polymer Modification

Azido-PEG2-PFP ester is instrumental in introducing functional groups into polymer structures. This enables selective modification of activated ester groups in copolymers, leading to the creation of macromolecules with bespoke functionality, useful in nanotechnology and materials science (Li et al., 2013).

Nanoparticle Self-Assembly

Azido-PEG2-PFP ester contributes to the synthesis of reactive telechelic polymers with active ester ends, essential for nanoparticle self-assembly. This application is significant in drug delivery and nanomedicine, providing pathways for targeted therapies (Roth et al., 2008).

Biomedical Applications and Drug Delivery

The compound is used in "clip" and "click" chemistries for PEGylation of degradable aliphatic polyesters, a process critical for the synthesis of functional amphiphilic and degradable copolymers. These are valuable in biomedical applications, such as drug delivery (Freichels et al., 2011).

PEGylation of Proteins

Azido-PEG2-PFP ester is significant in site-specific PEGylation of proteins containing unnatural amino acids, a key technique in enhancing the therapeutic efficacy of protein-based drugs (Deiters et al., 2004).

Future Directions

Azido-PEG2-PFP ester shows unparalleled potential in efficient biomolecule modification . It opens up many possibilities for revolutionary applications, including drug delivery systems, targeted therapies, and transformative diagnostics .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-azidoethoxy)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F5N3O4/c14-8-9(15)11(17)13(12(18)10(8)16)25-7(22)1-3-23-5-6-24-4-2-20-21-19/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXHEMGARNABFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401135220
Record name Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG2-PFP ester

CAS RN

1393330-37-4
Record name Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393330-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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